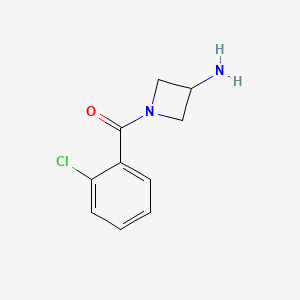

1-(2-Chlorbenzoyl)azetidin-3-amin

Übersicht

Beschreibung

Synthesis Analysis

Azetidines, including “1-(2-Chlorobenzoyl)azetidin-3-amine”, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .Molecular Structure Analysis

The molecular structure of “1-(2-Chlorobenzoyl)azetidin-3-amine” consists of a four-membered azetidine ring with a 2-chlorobenzoyl group attached to one of the carbon atoms and an amine group attached to another carbon atom.Physical and Chemical Properties Analysis

Amines, including “1-(2-Chlorobenzoyl)azetidin-3-amine”, are known to act as weak organic bases . The basicity of amines varies by molecule and largely depends on the availability of the lone pair of electrons from nitrogen and the electronic properties of the attached substituent groups .Wissenschaftliche Forschungsanwendungen

Photochemische Reaktionen

1-(2-Chlorbenzoyl)azetidin-3-amin: kann auch in photochemischen Reaktionen, wie der Aza-Paternò-Büchi-Reaktion, zur Synthese funktionalisierter Azetidine untersucht werden. Dies könnte neue Wege in der Synthese komplexer organischer Moleküle mit potenziellen Anwendungen in verschiedenen Bereichen der Chemie eröffnen.

Jede dieser Anwendungen zeigt die Vielseitigkeit und das Potenzial von This compound in der wissenschaftlichen Forschung. Seine Reaktivität und die Fähigkeit, in verschiedene chemische Strukturen integriert zu werden, machen es zu einer wertvollen Verbindung bei der Entwicklung neuer Materialien und Therapeutika. Die laufenden Forschungsarbeiten im Bereich der Azetidinchemie werden wahrscheinlich noch mehr Anwendungen aufdecken und unser Verständnis der Fähigkeiten dieser Verbindung vertiefen .

Zukünftige Richtungen

Wirkmechanismus

Azetidines are four-membered heterocyclic compounds that contain nitrogen. They are known for their reactivity and have been used in the synthesis of various functionalized compounds . They are considered important in medicinal chemistry due to their ubiquity in natural products and their potential in peptidomimetic and nucleic acid chemistry .

Azetidines are also used in various catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions . They are an important class of strained compounds, making them excellent candidates for ring-opening and expansion reactions .

Biochemische Analyse

Biochemical Properties

1-(2-Chlorobenzoyl)azetidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, which are enzymes that break down proteins. The nature of these interactions often involves the inhibition of protease activity, which can be crucial in regulating protein degradation pathways. Additionally, 1-(2-Chlorobenzoyl)azetidin-3-amine may bind to specific receptors on cell surfaces, influencing signal transduction pathways .

Cellular Effects

The effects of 1-(2-Chlorobenzoyl)azetidin-3-amine on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to impact the MAPK/ERK pathway, which is involved in cell growth and differentiation. Changes in gene expression induced by 1-(2-Chlorobenzoyl)azetidin-3-amine can lead to alterations in protein synthesis and cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, 1-(2-Chlorobenzoyl)azetidin-3-amine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions. For instance, the compound may inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, 1-(2-Chlorobenzoyl)azetidin-3-amine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Chlorobenzoyl)azetidin-3-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(2-Chlorobenzoyl)azetidin-3-amine remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular responses, including alterations in cell viability and function .

Dosage Effects in Animal Models

The effects of 1-(2-Chlorobenzoyl)azetidin-3-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity or nephrotoxicity. It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks .

Metabolic Pathways

1-(2-Chlorobenzoyl)azetidin-3-amine is involved in several metabolic pathways. It interacts with various enzymes and cofactors that facilitate its metabolism. For instance, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that may have different biological activities. The compound’s effects on metabolic flux and metabolite levels can provide insights into its overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of 1-(2-Chlorobenzoyl)azetidin-3-amine within cells and tissues are essential for understanding its biological effects. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Additionally, its localization and accumulation in certain tissues can influence its efficacy and potential side effects. Understanding these aspects can help optimize the compound’s therapeutic applications .

Subcellular Localization

The subcellular localization of 1-(2-Chlorobenzoyl)azetidin-3-amine is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .

Eigenschaften

IUPAC Name |

(3-aminoazetidin-1-yl)-(2-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c11-9-4-2-1-3-8(9)10(14)13-5-7(12)6-13/h1-4,7H,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKKACJVKYFNEKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

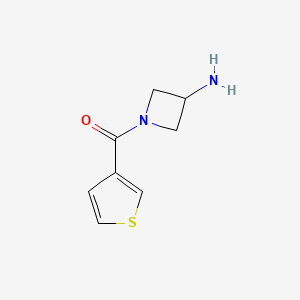

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466482.png)

![2-(Benzo[d]oxazol-2-yl)butan-1-amine](/img/structure/B1466484.png)

![1-{[(2-Chlorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466494.png)

![1-[(3,4-Dichlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466500.png)

![2-{[(1-Hydroxycyclohexyl)methyl]sulfanyl}propanoic acid](/img/structure/B1466501.png)

![1-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466502.png)

![1-[(1-Hydroxycyclopentyl)methyl]azetidin-3-ol](/img/structure/B1466503.png)

![1-[(4-Methylpiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466505.png)